molecular formula C12H24O2 B1608351 1,4-Cyclododecanediol CAS No. 41417-03-2

1,4-Cyclododecanediol

Cat. No.: B1608351
CAS No.: 41417-03-2
M. Wt: 200.32 g/mol
InChI Key: DOQRCURARDRZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclododecanediol is a high-purity cyclic diol compound supplied for advanced research and development purposes. With the molecular formula C12H24O2, this chemical is characterized by a 12-membered carbon ring substituted with two hydroxyl groups at the 1 and 4 positions. This specific structural configuration makes it a subject of interest in several scientific fields. In polymer science, this compound can serve as a monomer or co-monomer for the synthesis of novel polyesters and other specialty polymers. Its incorporation can influence the crystallinity, thermal stability, and physical properties of the resulting materials. Furthermore, as a building block in organic synthesis, the compound can be utilized to create complex macrocyclic structures or functionalized intermediates for pharmaceutical and materials science research. The compound is provided as a stable solid and should be stored in a cool, dry place. Researchers are encouraged to conduct their own thorough characterization and safety assessments prior to use. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41417-03-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

cyclododecane-1,4-diol

InChI

InChI=1S/C12H24O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h11-14H,1-10H2

InChI Key

DOQRCURARDRZJT-UHFFFAOYSA-N

SMILES

C1CCCCC(CCC(CCC1)O)O

Canonical SMILES

C1CCCCC(CCC(CCC1)O)O

Other CAS No.

41417-03-2

Origin of Product

United States

Synthetic Methodologies for 1,4 Cyclododecanediol

Established Synthetic Pathways

Traditional methods for synthesizing 1,4-cyclododecanediol often rely on multi-step processes starting from readily available cyclic precursors. These pathways typically involve catalytic hydrogenation and hydrolysis reactions as key transformations.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental technique employed in the synthesis of this compound, primarily through the reduction of a corresponding diketone, cyclododecane-1,4-dione (B3326686). This precursor can be conceptualized as being derived from the oxidation of cyclododecane (B45066). The industrial production of cyclododecanol (B158456) and cyclododecanone (B146445) mixtures often starts with the trimerization of butadiene to form 1,5,9-cyclododecatriene. This intermediate is then hydrogenated to cyclododecane, which is subsequently oxidized. globallcadataaccess.org

The direct hydrogenation of cyclododecane-1,4-dione to this compound requires a suitable catalyst and hydrogen source. Various metal catalysts are effective for the reduction of ketones to alcohols.

CatalystSubstrateProductReaction ConditionsReference
Nickel1,5,9-CyclododecatrieneCyclododecaneLiquid phase, ~200°C, 10-15 bar H₂ globallcadataaccess.org
Rhodium-based1,5,9-CyclododecatrieneCyclododecene110-120°C, 0.02 MPa H₂ patsnap.com
Palladium2-Butyne-1,4-diol1,4-Butanediol (B3395766)Not specified researchgate.net

This table presents examples of catalytic hydrogenation for related compounds, illustrating the general conditions and catalysts used in such transformations.

Hydrolysis Reactions in Diol Synthesis

The hydrolysis of epoxides serves as a direct route to vicinal diols. In the context of this compound synthesis, this would involve the hydrolysis of a 1,4-epoxycyclododecane precursor. While specific literature on the hydrolysis of 1,4-epoxycyclododecane is not prevalent, the acid- or base-catalyzed ring-opening of epoxides with water is a well-established synthetic method. For instance, the hydrolysis of cyclohexene (B86901) oxide to trans-1,2-cyclohexanediol (B13532) can be achieved by heating with water. researchgate.net

This methodology suggests a potential pathway to this compound, which would involve the initial formation of 1,4-epoxycyclododecane from a suitable cyclododecane derivative.

Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of diols. These include advanced oxidation techniques and complex reaction sequences that aim to construct the target molecule with high precision.

Advanced Catalytic Oxidation Methods for Glycol Precursors

The direct dihydroxylation of alkenes is a powerful method for the synthesis of diols. For a non-vicinal diol like this compound, a direct oxidation of a diene such as 1,4-cyclododecadiene would be a conceivable, though challenging, approach. More commonly, advanced catalytic oxidation methods are employed to introduce hydroxyl groups into a pre-existing carbocyclic scaffold.

Biocatalytic oxidation, using enzymes such as monooxygenases and dehydrogenases, offers a green and highly selective alternative for the production of diols. nih.govdtu.dk These enzymatic systems can hydroxylate non-activated C-H bonds, potentially allowing for the direct conversion of cyclododecane to a mixture of cyclododecanediols, from which the 1,4-isomer could be isolated.

Catalyst TypeReactionSubstrateProductKey FeaturesReference
Osmium TetroxideDihydroxylationAlkenesyn-DiolHigh reliability and efficiency. researchgate.net researchgate.net
Biocatalyst (P450)C-H HydroxylationAlkaneAlcoholHigh regio- and stereoselectivity. semanticscholar.org semanticscholar.org

This table provides examples of advanced catalytic oxidation methods applicable to the synthesis of diols.

Multi-component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a highly efficient approach to complex molecules. xjenza.orgbeilstein-journals.orgrsc.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied to construct a cyclododecane ring with pre-installed functionality that can be readily converted to the desired diol.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. A hypothetical cascade approach to this compound could involve the ring-opening of a bicyclic precursor that is designed to generate the 12-membered ring with hydroxyl groups at the 1 and 4 positions.

Optimization of Synthetic Processes

The optimization of synthetic routes to this compound focuses on several key aspects: increasing reaction yields, improving stereoselectivity, reducing the number of synthetic steps, and utilizing more environmentally benign reagents and conditions. For catalytic processes, this involves screening different catalysts and ligands, as well as adjusting reaction parameters such as temperature, pressure, and solvent. acs.org

Reaction Condition Parameters and Process Efficiency

The synthesis of this compound is critically dependent on the optimization of reaction conditions to maximize yield and selectivity. A common precursor, cyclododecatriene, can be converted to cyclododecanol through a series of steps including epoxidation and hydrogenation. jocpr.comejcmpr.com While a direct, high-yield synthesis of this compound from readily available starting materials is not extensively documented, analogous reactions provide insight into effective process parameters.

The reduction of the intermediate, cyclododecane-1,4-dione, is a key step. Catalytic hydrogenation is a widely employed method for such transformations. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's outcome. For instance, in the hydrogenation of related cyclic ketones, nickel-based catalysts, such as Raney nickel, have been utilized. google.com Reaction temperatures for the oxidation of cyclododecane to a cyclododecanol/cyclododecanone mixture are typically in the range of 150-160°C at atmospheric pressure, using boric acid or nitric acid as a catalyst. nih.gov The subsequent hydrogenation of the ketone to an alcohol occurs in the liquid phase at around 200°C and 10-15 bar pressure with a nickel catalyst. nih.gov

To provide a clearer understanding of the parameters involved, the following interactive data table summarizes typical conditions for related transformations that can be extrapolated for the synthesis of this compound.

ParameterValue/TypeCompound ClassReference
Starting Material CyclododecatrieneMacrocycle jocpr.comejcmpr.com
Intermediate Cyclododecanol/CyclododecanoneMacrocyclic alcohol/ketone nih.gov
Final Product This compoundMacrocyclic diol-
Catalyst Boric acid / Nitric acid (Oxidation)Acid Catalyst nih.gov
Catalyst Nickel-based (Hydrogenation)Metal Catalyst nih.gov
Solvent Water, t-butanolGreen Solvents jocpr.comejcmpr.com
Temperature 150-160°C (Oxidation)High Temperature nih.gov
Temperature ~200°C (Hydrogenation)High Temperature nih.gov
Pressure Atmospheric (Oxidation)Ambient Pressure nih.gov
Pressure 10-15 bar (Hydrogenation)High Pressure nih.gov
Overall Yield 53.4% (for Cyclododecanone)Moderate jocpr.comejcmpr.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Use of Greener Solvents and Reagents: The choice of solvents and reagents has a significant environmental impact. An eco-friendly synthesis of cyclododecanone, a related compound, utilizes hydrogen peroxide as an oxidant and water as a solvent. jocpr.comejcmpr.com Hydrogen peroxide is a green oxidizing agent as its byproduct is water. Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for sustainable synthesis. rsc.org

Biocatalysis: The use of enzymes and microorganisms as catalysts (biocatalysis) offers a promising green alternative to traditional chemical catalysts. tudelft.nlmdpi.com Biocatalytic reactions often exhibit high selectivity and can be performed under mild conditions, reducing energy consumption. researchgate.netmdpi.com While specific biocatalytic methods for the synthesis of this compound are not yet widely reported, the potential for using enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of a diketone precursor is significant.

The following table outlines the application of key green chemistry principles to the potential synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Prevention of Waste Designing synthetic routes with high yields and selectivity to minimize byproducts.Reduced environmental impact and lower disposal costs.
Atom Economy Favoring addition and rearrangement reactions over substitution and elimination reactions.Maximized efficiency of raw material usage.
Less Hazardous Chemical Syntheses Utilizing non-toxic reagents and intermediates.Improved safety for researchers and reduced environmental pollution.
Safer Solvents and Auxiliaries Employing water or other benign solvents. rsc.orgReduced volatile organic compound (VOC) emissions and improved process safety.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.Lower energy consumption and reduced carbon footprint.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis.Reduced reliance on fossil fuels and enhanced sustainability.
Catalysis Employing selective catalysts, including biocatalysts, to improve reaction efficiency. tudelft.nlmdpi.comIncreased reaction rates, lower energy requirements, and improved product selectivity.

Chemical Reactivity and Transformation of 1,4 Cyclododecanediol

Fundamental Organic Reactions

The hydroxyl groups of 1,4-cyclododecanediol are the primary sites for chemical reactions, including substitution, elimination, oxidation, and reduction of derived species.

Nucleophilic substitution at the carbon atoms bearing the hydroxyl groups in this compound is a plausible transformation, though it requires activation of the hydroxyls into better leaving groups. Hydroxide ions (OH⁻) are poor leaving groups, so direct substitution is unfavorable. Activation is typically achieved through protonation in acidic media or by conversion to sulfonate esters (e.g., tosylates, mesylates) or halides.

The reaction can proceed via two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). The pathway taken depends on factors such as the nature of the leaving group, the strength of the nucleophile, the solvent, and the steric environment of the reaction center. As the hydroxyl groups are on secondary carbons within a large, flexible ring, both pathways are theoretically possible and often compete.

SN1 Pathway : This two-step mechanism involves the initial departure of the leaving group to form a secondary carbocation intermediate, which is then attacked by the nucleophile. nih.gov The large ring size of cyclododecane (B45066) imparts significant conformational flexibility, which can help stabilize the carbocation intermediate. This pathway is favored by polar protic solvents (e.g., water, alcohols) and weaker nucleophiles. nih.gov

SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. wikipedia.org This reaction leads to an inversion of stereochemistry at the reaction center. It is favored by strong nucleophiles and polar aprotic solvents. The steric hindrance around the secondary carbons in the 12-membered ring is less pronounced than in smaller rings, making the SN2 pathway viable.

CharacteristicSN1 PathwaySN2 Pathway
MechanismTwo steps, involves carbocation intermediateOne step, concerted reaction
Rate LawUnimolecular: Rate = k[Substrate]Bimolecular: Rate = k[Substrate][Nucleophile]
NucleophileWeak nucleophiles are effectiveRequires a strong nucleophile
Substrate SuitabilityFavored by substrates forming stable carbocations (Tertiary > Secondary)Favored by less sterically hindered substrates (Methyl > Primary > Secondary)
SolventFavored by polar protic solventsFavored by polar aprotic solvents
StereochemistryRacemization (attack from either face of planar carbocation)Inversion of configuration
RearrangementsPossible to form a more stable carbocationNot possible

Elimination reactions are common for alcohols and their derivatives, often competing with nucleophilic substitution. ucsb.edu For this compound, these reactions would involve the removal of a hydroxyl group (as water, after protonation) and a hydrogen atom from an adjacent carbon to form a carbon-carbon double bond, yielding a cyclododecenol. If both hydroxyl groups react, a cyclododecadiene can be formed.

E1 Pathway : This unimolecular mechanism proceeds in two steps, starting with the formation of a carbocation intermediate, identical to the first step of the SN1 reaction. libretexts.org A weak base (often the solvent) then removes a proton from an adjacent carbon to form the double bond. libretexts.org It competes directly with the SN1 reaction and is favored by heat, weak bases, and polar protic solvents. libretexts.org

E2 Pathway : This bimolecular, one-step mechanism involves the simultaneous removal of a proton by a strong base and the departure of the leaving group. wikipedia.org The E2 reaction requires a specific stereochemical arrangement where the proton and the leaving group are anti-periplanar (in opposite planes). wikipedia.org The conformational flexibility of the 12-membered ring allows it to readily adopt this geometry. This pathway is favored by strong, bulky bases and higher temperatures. wikipedia.org

CharacteristicE1 PathwayE2 Pathway
MechanismTwo steps, involves carbocation intermediateOne step, concerted reaction
Rate LawUnimolecular: Rate = k[Substrate]Bimolecular: Rate = k[Substrate][Base]
Base StrengthWeak base is sufficientRequires a strong base
StereochemistryNo specific requirementRequires anti-periplanar geometry of H and leaving group
RegioselectivityTypically forms the most substituted (Zaitsev's rule) alkeneCan form Zaitsev or Hofmann (less substituted) product depending on base size
CompetitionCompetes with SN1 reactionsCompetes with SN2 reactions

The secondary alcohol groups of this compound can be oxidized to ketones using various oxidizing agents. Mild oxidation would first convert one hydroxyl group to yield 4-hydroxycyclododecanone. Stronger conditions or a sufficient stoichiometry of the oxidant would lead to the oxidation of both hydroxyl groups to form 1,4-cyclododecanedione.

A potential intramolecular reaction pathway involves the initial oxidation of one alcohol to a ketone. The remaining hydroxyl group can then attack the newly formed carbonyl group to form a cyclic hemiacetal, specifically a γ-lactol. This intermediate can then be further oxidized to a γ-lactone. This type of oxidative lactonization has been observed in the biotransformation of linear 1,4-alkanediols. researchgate.net

Selective cleavage of diols is a reaction primarily associated with vicinal diols (1,2-diols), which can be cleaved at the carbon-carbon bond between the hydroxyl-bearing carbons using reagents like periodic acid (HIO₄) or lead tetraacetate. libretexts.orgmasterorganicchemistry.com This reaction is not a standard transformation for 1,4-diols because the hydroxyl groups are not on adjacent carbons. Therefore, direct oxidative cleavage of the cyclododecane ring in this compound is not expected under these conditions.

As an alcohol, this compound is already in a reduced state. The term "reductive transformations" in this context typically refers to the synthesis of the diol from a more oxidized precursor, such as 1,4-cyclododecanedione. The reduction of this diketone is a key method for preparing this compound.

The choice of reducing agent can influence the stereochemistry of the resulting diol (i.e., the relative orientation of the two hydroxyl groups, cis or trans).

Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. nih.govacs.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The stereochemical outcome depends on the direction of hydride attack, which can be influenced by the existing stereochemistry and conformation of the ring.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the ketone. It is also a viable method for producing diols from diketones.

Reducing AgentTypical SubstrateProductGeneral Characteristics
Sodium Borohydride (NaBH₄)Ketones, AldehydesAlcoholsMild and selective; can be used in protic solvents (e.g., ethanol).
Lithium Aluminum Hydride (LiAlH₄)Ketones, Aldehydes, Esters, Carboxylic AcidsAlcoholsVery strong reducing agent; reacts violently with water and protic solvents.
Catalytic Hydrogenation (H₂/Catalyst)Ketones, Alkenes, AlkynesAlcohols, AlkanesInvolves heterogeneous or homogeneous catalysts; stereochemistry is often syn-addition.

Polymerization Chemistry Initiated by this compound

This compound can act as a difunctional monomer (a diol) in step-growth polymerization to produce polyesters. Polyesters are formed through the reaction of a diol with a dicarboxylic acid or a derivative such as a diacyl chloride or a diester. nih.govlibretexts.org This process, known as polycondensation, involves the formation of ester linkages with the concurrent elimination of a small molecule, typically water. online-learning-college.com

The general reaction involves the esterification of both hydroxyl groups of this compound with the carboxyl groups of a dicarboxylic acid monomer. The reaction is typically carried out at high temperatures under vacuum to drive the equilibrium towards the polymer by removing the water byproduct. nih.gov

The structure of the resulting polyester (B1180765) is determined by the diol and the dicarboxylic acid used. The incorporation of the large, flexible 12-membered cyclododecane ring from this compound into the polymer backbone would be expected to influence the material's properties, such as its glass transition temperature (Tg), melting temperature (Tm), and crystallinity, likely imparting greater flexibility compared to polyesters made with shorter, linear diols like 1,4-butanediol (B3395766). nih.gov

Dicarboxylic Acid Co-monomerChemical Structure of Co-monomerResulting Polyester Repeating Unit Feature
Adipic AcidHOOC-(CH₂)₄-COOHAliphatic, flexible chain segment
Terephthalic AcidHOOC-C₆H₄-COOHAromatic, rigid chain segment
Sebacic AcidHOOC-(CH₂)₈-COOHLong, aliphatic, very flexible chain segment
1,4-Cyclohexanedicarboxylic AcidHOOC-C₆H₁₀-COOHCycloaliphatic, semi-rigid chain segment

Derivatization Strategies for Functional Materials and Intermediates

The derivatization of diols is a fundamental strategy for creating valuable intermediates and functional materials. For this compound, the two hydroxyl groups serve as reactive sites for a wide array of chemical transformations. These include esterification, etherification, and conversion to other functional groups, which can produce molecules for applications ranging from building blocks for macrocycles to precursors for specialized polymers. While general synthetic methods for derivatizing diols are well-established, specific research on creating advanced functional derivatives starting from this compound is not extensively documented.

This compound exists as cis and trans diastereomers, where the hydroxyl groups are on the same or opposite sides of the ring's plane, respectively. libretexts.org This inherent stereochemistry presents opportunities for stereoselective derivatization, where reactions target one isomer over the other or where the stereochemistry of the starting material directs the stereochemical outcome of the product. Such control is critical in the synthesis of chiral materials, ligands for asymmetric catalysis, and complex molecules. A stereoselective reaction might involve, for example, the enzymatic acylation of one hydroxyl group or the use of a chiral catalyst to differentiate between the two hydroxyl groups or the two diastereomers. However, specific examples of stereoselective derivatization applied to this compound are not widely reported in the literature.

The reactivity of functional groups on a cycloalkane ring is profoundly influenced by the ring's conformation. The 12-membered ring of cyclododecane is large and flexible, capable of adopting several low-energy conformations. Studies on the related compound, cyclododecanone (B146445), indicate a preference for a square-like researchgate.net conformation. researchgate.netfiveable.me

In this compound, the relative orientation of the two hydroxyl groups (cis or trans) dictates their spatial positioning within these conformations. This, in turn, affects their steric accessibility and reactivity. nih.gov

In the cis-isomer , both hydroxyl groups are on the same face of the ring. Depending on the ring's conformation, they may be positioned in a way that allows for intramolecular hydrogen bonding or cooperative catalytic effects, potentially altering the reactivity of one or both groups. Their proximity could also lead to steric hindrance for bulky reagents.

In the trans-isomer , the hydroxyl groups are on opposite faces of the ring. They are more spatially isolated, making intramolecular interactions less likely. Their reactivity would be primarily governed by their individual steric environment (e.g., whether they occupy a more exposed "corner" or a more hindered "side" position in the ring's conformation).

This difference in 3D arrangement is critical for any derivatization reaction. For example, a reaction requiring the cooperation of both hydroxyl groups (e.g., forming a cyclic acetal) would be far more favorable with the cis-isomer. Conversely, a reaction where one hydroxyl group must react without interference from the other might proceed more cleanly with the trans-isomer.

The table below conceptualizes the expected differences in reactivity based on the conformational properties of the cis and trans isomers of this compound derivatives.

Propertycis-1,4-Cyclododecanediol Derivativestrans-1,4-Cyclododecanediol Derivatives
Relative OH Group Orientation Syn-facial (on the same side of the ring)Anti-facial (on opposite sides of the ring)
Potential for Intramolecular H-Bonding HighLow to negligible
Accessibility for Bulky Reagents Potentially hindered due to group proximityGenerally more accessible; groups are isolated
Favored Reactions Cyclization reactions (e.g., forming cyclic acetals, carbonates), chelation to metal centersStepwise derivatization, reactions requiring independent functional groups
Expected Impact on Reactivity Reactivity may be enhanced or retarded by neighboring group participation.Reactivity is primarily influenced by the local steric environment of each functional group.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

Kinetic Analysis of 1,4-Cyclododecanediol Transformations

A review of scientific literature did not yield specific studies focused on the kinetic analysis of transformations involving this compound. Consequently, detailed research findings on reaction rates, order, and activation energies for its specific chemical changes are not available.

Isotopic Labeling Studies in Reaction Mechanisms

There are no specific isotopic labeling studies reported in the scientific literature for the elucidation of reaction mechanisms involving this compound. Such studies, which would involve replacing atoms (e.g., oxygen with ¹⁸O or hydrogen with deuterium) to trace their pathways during a reaction, have not been published for this compound.

Transition State Analysis

Detailed transition state analyses for reactions of this compound have not been reported in the available scientific literature. Investigations into the specific geometries and energies of transition states for its synthesis or subsequent reactions are currently undocumented.

Computational Chemistry Applications

Quantum Mechanical Calculations for Reaction Pathways

Specific quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to map the reaction pathways, intermediates, and transition states for the formation or transformation of this compound are not described in the reviewed literature.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not detailed in the literature, extensive computational and experimental work on its parent hydrocarbon, cyclododecane (B45066), provides crucial insight into the conformational behavior of the 12-membered ring. The large, flexible ring of this compound is governed by the same fundamental conformational principles as cyclododecane.

Cyclododecane is recognized for its low ring strain and adopts a highly stable, chiral wikipedia.org conformation which possesses D₄ symmetry. nih.gov This specific arrangement is considered the predominant structure, as identified through various methods including electron diffraction, X-ray crystallography, and NMR spectroscopy. nih.gov The carbon backbone in this conformation resembles an aliphatic chain with an anti-zigzag structure and staggered hydrogens. nih.gov

Molecular dynamics simulations have been effectively employed to explore the complex potential energy surface of the cyclododecane ring. In one significant study, an MD simulation of cyclododecane was conducted at a temperature of 1000 K, which successfully sampled a wide range of molecular shapes. This simulation identified 71 distinct conformations, demonstrating the ring's high flexibility. Notably, the results from this MD simulation were in excellent agreement with those from stochastic search methods, identifying 19 of the 20 most stable conformations that were predicted by the MM2 force field. The presence of hydroxyl groups in this compound would be expected to influence this conformational landscape by introducing the possibility of intramolecular hydrogen bonding, which could favor certain conformations over others, although specific studies on this derivative are lacking.

Table 1: Summary of Molecular Dynamics Simulation Findings for Cyclododecane

ParameterFinding
Molecule Studied Cyclododecane
Simulation Method Molecular Dynamics (MD)
Simulation Temperature 1000 K
Number of Conformations Sampled 71
Correlation with MM2 Force Field MD method identified 19 of the 20 most stable conformations.
Most Stable Conformation wikipedia.org conformation with D₄ symmetry

Structure-Reactivity Correlation Studies

The relationship between the molecular structure of this compound and its chemical reactivity is fundamentally governed by its conformational flexibility and the stereochemical arrangement of its two hydroxyl groups. The large, twelve-membered ring of cyclododecanediol (B12658253) is not planar and can adopt several low-energy conformations. Studies on the closely related cyclododecanone (B146445) have shown a strong preference for a square-like nih.gov ring skeleton, a conformation that minimizes transannular strain (interactions between non-adjacent atoms across the ring) and torsional strain from eclipsed hydrogen atoms. researchgate.netchemrxiv.org This inherent structural preference of the carbon backbone dictates the spatial orientation of the hydroxyl groups at the 1 and 4 positions, which in turn significantly influences the diol's reactivity.

A critical aspect of the structure-reactivity relationship in cyclic diols is the relative orientation of the hydroxyl groups, i.e., whether they are cis (on the same side of the ring) or trans (on opposite sides). This stereochemistry can dramatically affect reaction pathways and rates, particularly in catalytic transformations. For instance, in the deoxydehydration (DODH) reaction, which converts a vicinal diol to an alkene, the stereochemistry of the diol is crucial. Computational and experimental studies on cyclic diols have shown that cis-isomers can readily undergo DODH through a concerted mechanism with catalysts like methyltrioxorhenium (MTO). nih.gov In contrast, the corresponding trans-isomers often fail to react under the same conditions because the geometry required for a concerted elimination pathway is sterically inaccessible. nih.gov

However, recent investigations using vanadium(V)-based catalysts have demonstrated a tractable route for the deoxydehydration of cyclic trans-diols. nih.gov This is achieved through an alternative, stepwise mechanism involving cleavage of the C-O bonds via a triplet state, a pathway that is not constrained by the same geometric requirements as the concerted singlet-state mechanism. nih.govnih.gov Density Functional Theory (DFT) calculations have elucidated the energetic differences between these pathways for different substrates, providing a quantitative basis for the observed reactivity differences. nih.gov These findings underscore that the reactivity of this compound is not merely a function of its functional groups but is intricately linked to the three-dimensional structure and stereoisomerism of the macrocycle.

Table 1: Calculated Free Energies for Vanadium-Catalyzed Deoxydehydration of Cyclic Diols nih.gov
SubstrateStereochemistryProposed MechanismRate-Determining Barrier (kcal/mol)
cis-1,2-CyclohexanediolcisConcerted (Singlet)31.1
trans-1,2-Cyclohexanediol (B13532)transStepwise (Triplet)39.9
1-phenyl-1,2-ethanediol-Concerted (Singlet)29.2

Catalytic Research in this compound Chemistry

Homogeneous Catalysis for Diol Conversions

Homogeneous catalysis offers a powerful toolkit for the selective conversion of diols like this compound into other valuable chemical entities. A significant area of research has been the deoxydehydration (DODH) reaction, which transforms vicinal diols into alkenes. nih.gov This reaction is particularly relevant for converting biomass-derived polyols into commodity chemicals. rsc.org A variety of early transition metal-oxo complexes, particularly those of Rhenium, Molybdenum, and Vanadium, have been shown to be effective homogeneous catalysts for this transformation. nih.govroyalsocietypublishing.org For example, methylrhenium trioxide (MTO) is a well-studied catalyst that, in the presence of a suitable reductant, can efficiently deoxygenate diols. royalsocietypublishing.orghw.ac.uk The mechanism typically involves the formation of a metal-diolate intermediate, followed by olefin extrusion, which regenerates the catalyst. rsc.org The choice of reductant and reaction conditions can significantly impact the yield and product distribution. nih.gov

Beyond deoxydehydration, other homogeneous catalytic conversions are also relevant. The dehydration of alcohols to alkenes can be catalyzed by various homogeneous systems, including metal triflates of titanium (Ti) and hafnium (Hf), as well as iron triflate catalysts, which represent a more cost-effective option. researchgate.net For a 1,4-diol, this could lead to the formation of a cyclodiene or other unsaturated products depending on the reaction conditions. Furthermore, the oxidation of 1,4-diols can lead to the formation of γ-lactones, a common structural motif in natural products. This transformation can be achieved using ruthenium-based homogeneous catalysts. acs.org The synthesis of cycloalkanes from diols using homogeneous manganese catalysts has also been reported, representing another potential conversion pathway for this compound. cam.ac.uk

Heterogeneous Catalysis for this compound Synthesis and Reactions

Heterogeneous catalysts are widely used in industrial chemistry due to their ease of separation, recyclability, and robustness. nih.gov In the context of this compound, heterogeneous catalysis is relevant for both its synthesis and subsequent reactions. A key reaction of 1,n-diols is acid-catalyzed cyclodehydration to form cyclic ethers. nih.gov While this compound would not form a simple cyclic ether via intramolecular reaction, analogous reactions with smaller diols provide insight into the types of catalysts used. For example, the cyclodehydration of 1,4-butanediol (B3395766) to tetrahydrofuran (B95107) (THF) is a major industrial process catalyzed by solid acids. mdpi.commdpi.com

Studies on this reaction have explored a range of heterogeneous catalysts, including zeolites, sulfated zirconia, and mixed metal oxides. nih.govmdpi.com Research on ZrO₂-Al₂O₃ mixed oxides for 1,4-butanediol cyclodehydration has shown a direct correlation between catalyst acidity, surface area, and reaction rate. mdpi.com For instance, with a pure diol feed, a linear relationship was observed between the reaction rate constant and the catalyst's acidity. mdpi.com Such solid acid catalysts, including heteropoly acids, could be employed for intermolecular etherification or other acid-catalyzed rearrangements of this compound. nih.gov Another important heterogeneous catalytic reaction is the protection of diols via acetalization. A screening study of various carbocatalysts demonstrated that sulfonated hydrothermal carbons derived from saccharose are highly efficient for the acetalization of 1,2-diols. nih.gov

Table 2: Performance of ZrO₂-Al₂O₃ Catalysts in 1,4-Butanediol Cyclodehydration mdpi.com
Catalyst (Zr/Al ratio)Feed TypeTemperature (°C)THF Yield (%)Key Correlating Factor
ZA11 (1/1)Pure BDO24090.1Acidity
ZA13 (1/3)Aqueous BDO22097.1Surface Area

Organocatalysis in Cyclic Diol Chemistry

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. nih.gov In the chemistry of cyclic diols, organocatalysts can be employed to achieve selective transformations, particularly those requiring control of stereochemistry or regiochemistry. While much of the research on chiral diols focuses on their use as catalysts (e.g., BINOL and TADDOL derivatives), there are important examples where diols function as the substrate in organocatalytic reactions. researchgate.netyoutube.com

A notable example is the catalyst-controlled, site-selective oxidation of unsymmetrical diols. Peptides functionalized with an aminoxyl radical (like TEMPO) can act as organocatalysts that selectively oxidize one hydroxyl group over another, even when the intrinsic reactivity of the substrate favors the opposite outcome. This selectivity arises from non-covalent interactions, such as hydrogen bonding, between the substrate and the peptide backbone of the catalyst. This approach allows for catalyst control to overcome substrate bias, enabling the oxidation of either the more sterically hindered or less hindered alcohol, depending on the catalyst design. This principle is directly applicable to achieving regioselective functionalization of this compound. Other common organocatalytic activation modes, such as those involving proline derivatives or hydrogen-bond donors like (thio)ureas and squaramides, could potentially be applied to reactions like asymmetric acylation or other functionalizations of the hydroxyl groups in this compound. nih.govmdpi.com

Computational Approaches to Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new, more efficient catalysts. nih.gov By modeling reaction pathways, transition states, and intermediates, researchers can predict catalyst activity and selectivity, thereby guiding experimental efforts. researchgate.net

A compelling example in the context of cyclic diol chemistry is the combined experimental and computational study of the vanadium(V)-catalyzed deoxydehydration reaction. nih.govnih.gov DFT calculations were crucial in revealing why trans-cyclic diols, which are unreactive with many catalysts, could be successfully converted using a vanadium system. The calculations mapped out the potential energy surfaces for both a concerted singlet-state pathway and a stepwise triplet-state pathway. nih.gov The results showed that while the concerted path has a prohibitively high energy barrier for the trans-diol, the stepwise path involving intersystem crossing to a triplet state is energetically feasible. nih.govnih.gov This computational insight not only explained the experimental observations but also provided a mechanistic blueprint for designing catalysts capable of activating challenging substrates. Similar DFT studies have been used to investigate reaction mechanisms for a wide range of catalytic processes, including cycloaddition reactions and transformations on the surfaces of heterogeneous catalysts, providing valuable clues for catalyst development. researchgate.net

Advanced Analytical Methodologies in 1,4 Cyclododecanediol Research

Spectroscopic Characterization for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1,4-Cyclododecanediol, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each hydrogen and carbon atom.

Given the symmetry in this compound, the number of unique signals in the ¹³C NMR spectrum can help distinguish between its cis and trans isomers. The large, flexible 12-membered ring can adopt various conformations, which may lead to complex or broadened signals in the ¹H NMR spectrum, particularly in the region where the methylene (B1212753) protons resonate. The protons attached to the carbons bearing the hydroxyl groups (CH-OH) are diastereotopic and would appear as distinct multiplets.

Advanced 2D NMR techniques are employed to resolve these complexities:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing researchers to trace the connectivity of protons through the carbon skeleton, confirming the relative positions of the hydroxyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached, enabling unambiguous assignment of the complex methylene region in the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
C1, C4 (CH-OH)~3.6 - 3.8~70 - 75Multiplet (¹H), Methine carbon
C2, C3, C5, C12~1.4 - 1.7~30 - 35Multiplet (¹H), Carbons adjacent to CH-OH
Other CH₂~1.2 - 1.4~20 - 25Broad multiplet (¹H), Bulk methylene carbons
OHVariable (1.5 - 4.0)-Broad singlet (¹H), dependent on concentration and solvent

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound and for monitoring the progress of its synthesis. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used to observe the molecular ion with minimal fragmentation.

In ESI-MS, the compound is often detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the determination of the molecular formula (C₁₂H₂₄O₂) with high confidence.

Electron Ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the molecular ion, followed by cleavage of the cycloalkane ring. Monitoring the disappearance of starting material ions and the appearance of the product ion (m/z for C₁₂H₂₄O₂) by MS allows for real-time tracking of reaction kinetics.

Interactive Table: Expected Mass Spectrometry Data for this compound (C₁₂H₂₄O₂)
IonCalculated m/zIonization TechniqueSignificance
[M]⁺200.1776EIMolecular Ion
[M+H]⁺201.1854ESI, CIProtonated Molecule
[M+Na]⁺223.1674ESISodium Adduct
[M-H₂O]⁺182.1671EI, CILoss of one water molecule
[M-2H₂O]⁺164.1565EI, CILoss of two water molecules

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive information about the presence of specific functional groups.

For this compound, the most characteristic feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which typically appears as a strong band between 1050 and 1150 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring are observed just below 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C-C stretching and CH₂ twisting and rocking modes of the large cycloalkane ring would produce strong signals in the Raman spectrum, providing information about the carbon skeleton's conformation.

Interactive Table: Key Vibrational Bands for this compound
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
O-H Stretch3200-3600WeakStrong, Broad (IR)
C-H Stretch2850-29602850-2960Strong
CH₂ Bend~1465~1465Medium
C-O Stretch1050-1150WeakStrong (IR)
C-C StretchWeak800-1000Strong (Raman)

Chromatographic Separation and Purity Assessment for Research Samples

Chromatography is essential for separating this compound from reaction byproducts, unreacted starting materials, and isomeric impurities, as well as for assessing the final purity of the research sample.

Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. This compound, while having a relatively high boiling point, can be analyzed by GC, often after derivatization of the polar hydroxyl groups to form more volatile ethers or esters. This derivatization prevents peak tailing and improves chromatographic resolution.

A capillary GC column with a non-polar or intermediate-polarity stationary phase is typically used. The retention time is a characteristic property of the compound under specific conditions. By comparing the retention time of a peak in the sample chromatogram to that of an authentic standard, the presence of this compound can be confirmed. The area of the peak is proportional to the amount of the compound, allowing for quantitative assessment of product distribution and purity. GC coupled with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an invaluable tool for identifying unknown impurities in a sample.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common method.

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). HPLC is particularly effective for separating the cis and trans diastereomers of this compound, which often exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase. The high resolution of HPLC makes it ideal for analyzing complex reaction mixtures and for the purification of research samples on a preparative scale.

Preparative Chromatography for Research Material Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying this compound in quantities sufficient for comprehensive research, such as structural elucidation or synthesis of derivatives. Unlike analytical HPLC, which focuses on quantification and identification of components in a mixture, the primary objective of preparative chromatography is to obtain the desired compound with a high degree of purity.

The process begins with the development of an analytical-scale separation method, which is then scaled up for preparative purposes. Key parameters such as the stationary phase, mobile phase composition, flow rate, and injection volume must be optimized. For a moderately polar compound like this compound, which exists as stereoisomers (cis and trans), both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This mode is particularly effective for separating isomers with different polarities.

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). This is often the preferred method due to its reproducibility and the wide availability of columns.

The scale-up process involves moving from an analytical column (typically ≤4.6 mm internal diameter) to a preparative column (≥20 mm internal diameter). To maintain the separation resolution achieved at the analytical scale, the flow rate and sample load are increased proportionally to the column's cross-sectional area. The goal is often to achieve a state of controlled "column overload" to maximize throughput without sacrificing the necessary purity of the collected fractions.

Table 1: Illustrative Parameters for Preparative HPLC Purification of this compound Isomers
ParameterAnalytical ScalePreparative Scale
Column TypeReversed-Phase C18Reversed-Phase C18
Column Dimensions4.6 mm x 250 mm50 mm x 250 mm
Mobile Phase60:40 Methanol:Water60:40 Methanol:Water
Flow Rate1.0 mL/min118 mL/min
Injection Volume20 µL2.3 mL
Sample Concentration5 mg/mL50 mg/mL
DetectionUV (210 nm) / Refractive Index (RI)UV (210 nm) / Refractive Index (RI)

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, single-crystal X-ray diffraction (SCXRD) can provide unambiguous information about its molecular conformation, stereochemistry (cis/trans), and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The process involves growing a high-quality single crystal of this compound, which can be a challenging task. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from SCXRD analysis includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's structure.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: Describing the conformation of the flexible twelve-membered ring.

Hydrogen Bonding Network: Details of intermolecular hydrogen bonds involving the hydroxyl groups, which dictate the crystal packing.

In cases where single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be utilized. PXRD provides a diffraction pattern from a microcrystalline powder sample, which serves as a unique fingerprint for a specific crystalline phase. While it is more challenging to solve a structure from powder data alone, PXRD is invaluable for phase identification, purity assessment, and studying polymorphism.

Table 2: Hypothetical Crystallographic Data for a cis-1,4-Cyclododecanediol Polymorph
ParameterValue
Chemical FormulaC₁₂H₂₄O₂
Formula Weight200.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.154
b (Å)8.231
c (Å)15.472
β (°)98.54
Volume (ų)1278.1
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.038

Advanced Microscopic Techniques for Derived Material Characterization

This compound can serve as a monomer for the synthesis of various polymeric materials, such as polyesters or polyurethanes. The macroscopic properties of these materials are intrinsically linked to their microstructure and morphology. Advanced microscopic techniques are essential for characterizing these features at the micro- and nanoscale. cam.ac.uk

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and morphology of materials. azom.com A high-energy electron beam scans the sample surface, generating signals that provide information about its structure. azom.com For a polymer derived from this compound, SEM can be used to visualize the fracture surface (often after cryogenic fracturing) to understand the bulk morphology, assess the dispersion of any fillers or additives, and examine surface features like pores or cracks. azom.com

Transmission Electron Microscopy (TEM): TEM offers much higher spatial resolution than SEM, allowing for the visualization of internal structures at the nanoscale. nih.gov To analyze a polymer, ultra-thin sections are prepared and an electron beam is transmitted through the sample. TEM can reveal details about the phase separation in polymer blends or copolymers, the size and shape of nanoparticles within a composite, and the crystalline lamellae within a semi-crystalline polymer matrix.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with sub-nanometer resolution. nih.gov A sharp tip on a cantilever scans the sample surface, and the deflection of the cantilever is used to create an image. nih.gov Beyond topography, AFM can operate in various modes to map local mechanical properties like stiffness and adhesion. mdpi.com This is particularly useful for characterizing phase-separated domains in polymers derived from this compound, providing quantitative data on the distinct properties of each phase. mdpi.com

Table 3: Application of Advanced Microscopic Techniques for Polyester (B1180765) Derived from this compound
TechniqueInformation ObtainedTypical Resolution
SEMSurface topography, fracture surface morphology, filler dispersion~1-10 nm
TEMInternal morphology, phase domains, crystalline structure<1 nm
AFM3D surface topography, mapping of local mechanical properties (stiffness, adhesion)Lateral: ~1-5 nm, Vertical: <0.1 nm

Chemometric and Data Science Applications in Analytical Chemistry

The analysis of this compound and its derivatives often generates large and complex datasets from techniques like chromatography and spectroscopy. Chemometrics and data science provide essential tools to extract meaningful information from this data.

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.govunlp.edu.arnih.gov For a series of related diols, including this compound, QSPR can be used to predict properties like boiling point, solubility, and chromatographic retention times based on calculated molecular descriptors. nih.govnih.gov These descriptors are numerical values that encode structural information. This predictive capability can guide experimental design and accelerate the characterization of new derivatives.

Multivariate Analysis of Chromatographic and Spectroscopic Data: When analyzing complex mixtures containing isomers of this compound or its reaction byproducts, chromatographic peaks or spectral signals can be heavily overlapped. Chemometric techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) can be used to deconvolve the data. PCA can help identify patterns and classify samples based on their chemical profiles, while MCR can resolve the pure chromatogram or spectrum of each component from the mixed signals, enabling their identification and quantification. ub.edumdpi.com

Application in Environmental and Geochemical Studies: Long-chain diols are important biomarkers in environmental science. The "Long chain Diol Index" (LDI) is a proxy for sea surface temperature based on the relative distribution of specific long-chain diols found in marine sediments. copernicus.orgnih.govvu.nl This index is a prime example of how data analysis of diol distributions can provide critical information in other scientific fields. nih.govvu.nl While this compound itself is not part of this index, the principles of using diol distribution patterns through statistical calibration are directly applicable to studies involving this compound.

Table 4: Chemometric and Data Science Applications in Diol Analysis
Application AreaTechnique(s)Objective
Property PredictionQSPR, Machine LearningPredict physical properties (e.g., boiling point, solubility) from molecular structure. nih.gov
Data DeconvolutionPCA, MCR-ALSResolve overlapping peaks in chromatography and spectroscopy for isomer differentiation. mdpi.comnih.gov
Process MonitoringMultivariate Statistical Process Control (MSPC)Monitor the synthesis of this compound or its derivatives in real-time.
Biomarker AnalysisLDI Calibration, Regression ModelsCorrelate diol distributions with environmental parameters (e.g., temperature). vu.nl

Emerging Research Frontiers and Future Perspectives

Applications in Advanced Materials Science

The unique 12-carbon macrocyclic structure of 1,4-cyclododecanediol presents intriguing possibilities for the development of advanced materials. Its incorporation into polymer backbones could impart a combination of flexibility, due to the large ring, and specific stereochemical configurations, influencing macroscopic properties.

Bio-inspired Materials Development from this compound Moieties

The development of bio-inspired materials often seeks to mimic the complex structures and functionalities found in nature. While direct research linking this compound to bio-inspired materials is scarce, its potential can be extrapolated. For instance, the incorporation of this large, semi-rigid cyclic diol into polyesters or polyurethanes could create materials with unique thermal and mechanical properties, potentially mimicking the behavior of certain natural macromolecules. The flexibility of the cyclododecane (B45066) ring could be harnessed to design polymers with specific conformational properties.

Smart Materials Incorporating this compound Architectures

Smart materials, or stimuli-responsive polymers, can undergo significant changes in their properties in response to external stimuli such as temperature or pH. The development of such materials often relies on the precise control of polymer architecture. The inclusion of the this compound unit could influence the packing of polymer chains and their interaction with solvents, potentially leading to thermo- or pH-responsive behavior. For example, copolyesters containing this compound could exhibit tunable lower critical solution temperatures (LCST), a key characteristic of thermo-responsive polymers.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The diol functionality of this compound allows for the formation of hydrogen bonds, which are fundamental to self-assembly processes. Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by a combination of hydrogen bonding and van der Waals interactions of the large aliphatic ring. These ordered assemblies could find applications in areas like molecular recognition and encapsulation.

Niche Applications in Chemical Synthesis and Process Development

Beyond polymer science, this compound can serve as a versatile building block in organic synthesis. Its stereochemistry and the conformational constraints imposed by the 12-membered ring make it a valuable starting material for the synthesis of complex macrocyclic compounds. Such compounds are of interest in medicinal chemistry and for the development of novel catalysts. The diol groups can be functionalized to introduce a variety of other chemical moieties, opening pathways to a diverse range of derivatives.

Interdisciplinary Research Directions

The potential applications of this compound-based materials are inherently interdisciplinary. The development of novel biomaterials would require collaboration between polymer chemists and biomedical engineers. The design of new smart materials could involve physicists and materials scientists to characterize their responsive properties. Furthermore, the synthesis of complex molecules from this compound would be of interest to synthetic organic chemists and those in the field of drug discovery.

Unexplored Reactivity and Derivatization Opportunities for this compound

While this compound has found utility in specific synthetic applications, a significant portion of its chemical landscape remains uncharted. The unique combination of a large, flexible C12 ring and the presence of two hydroxyl groups at a 1,4-position suggests a wealth of unexplored reactivity and derivatization opportunities. Future research in this area could unlock novel molecules with unique properties and applications, expanding the utility of this versatile diol.

A primary area for future exploration lies in the catalytic transformation of this compound. While standard reactions of diols are applicable, the development of novel catalytic systems could lead to highly selective and efficient syntheses of new derivatives. For instance, selective oxidation of one hydroxyl group over the other would yield valuable keto-alcohols, which are versatile synthetic intermediates. Furthermore, catalytic deoxydehydration could open pathways to unsaturated cyclic ethers or dienes, compounds with potential applications in polymer and fragrance chemistry.

The large ring size of this compound also presents intriguing possibilities for the synthesis of macrocyclic compounds and polymers. Derivatization of the diol with various linking groups could lead to the formation of novel crown ethers or cryptands with a large cavity size, potentially capable of binding larger guest molecules than currently available macrocycles. In the realm of polymer chemistry, this compound could serve as a monomer for the synthesis of new polyesters, polycarbonates, and polyurethanes. The flexibility and hydrophobicity of the C12 backbone would likely impart unique thermal and mechanical properties to these polymers.

Moreover, the stereochemistry of this compound offers another dimension for exploration. The synthesis and separation of specific stereoisomers, followed by their use in asymmetric synthesis or as chiral ligands in catalysis, remain largely unexplored. The development of enantioselective derivatization reactions would be a significant step in this direction, allowing for the creation of optically active compounds with potential applications in pharmaceuticals and materials science.

The following table outlines some potential avenues for the derivatization of this compound, highlighting the classes of new compounds that could be synthesized and their potential applications.

Reaction Type Potential Reagents/Catalysts Class of New Compound Potential Applications
Selective Mono-oxidationTempo-based catalysts, selective enzymatic oxidationKeto-alcoholsChiral building blocks, pharmaceutical intermediates
DeoxydehydrationRhenium-based catalysts, acid catalysis under controlled conditionsCyclododecenyl ethers, CyclododecadienesMonomers for specialty polymers, fragrance components
MacrocyclizationDihaloalkanes, dicarboxylic acids under high dilutionLarge-ring crown ethers, macrocyclic estersHost-guest chemistry, selective ion transport
PolymerizationDiisocyanates, phosgene (B1210022) derivatives, diacyl chloridesPolyurethanes, Polycarbonates, PolyestersHigh-performance elastomers, engineering plastics, biodegradable materials
Asymmetric DerivatizationChiral catalysts, enzymatic resolutionEnantiomerically pure esters, ethers, and other derivativesChiral ligands for catalysis, intermediates for asymmetric synthesis

Further investigation into these and other unexplored reactions of this compound is warranted. Such research would not only expand our fundamental understanding of the chemistry of large-ring diols but also pave the way for the development of new materials and molecules with valuable properties.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 1,4-cyclododecanediol in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of cyclododecadienediol precursors under controlled pressure (e.g., 50–100 bar H₂) using palladium or platinum catalysts. Characterization requires a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity. For new derivatives, elemental analysis (C, H, O) should align with theoretical values (C₁₂H₂₄O₂, M.W. 200.32) . Reproducibility hinges on documenting reaction conditions (temperature, solvent ratios, catalyst loading) in the experimental section, with excess data relegated to supplementary materials .

Q. How can researchers optimize chromatographic separation for this compound and its derivatives?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Supelcosil LC-ABZ+Plus) and a mobile phase of acetonitrile:water (70:30 v/v) buffered with 10 mM acetic acid-sodium acetate (pH 5.0). Temperature control (±2°C) and UV detection at 237 nm enhance reproducibility. Validate the method via spike-recovery tests (>98% accuracy) and limit of detection (LOD) calculations (e.g., 0.03–0.35 µg/mL for structurally similar diols) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : Immediate flushing with water is required for eye/skin contact, and contaminated clothing must be removed. Work under fume hoods with PPE (gloves, goggles) due to incomplete toxicity data. Document first-aid procedures in compliance with OSHA guidelines, referencing CAS 41417-03-2 safety sheets .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for this compound hydrates?

  • Methodological Answer : Apply density functional theory (DFT) or molecular dynamics simulations to predict hydration patterns under pressure, as demonstrated for dabcoHI hydrate (COD entry 4500533). Compare simulated unit cell parameters (e.g., a = 14.896 Å, b = 21.236 Å) with experimental XRD data to validate hydrogen-bonding networks. Discrepancies in lattice constants >0.5% warrant re-evaluation of sample purity or crystallization conditions .

Q. What statistical approaches address contradictions in thermodynamic property measurements (e.g., density, boiling point) of this compound?

  • Methodological Answer : Use multivariate regression analysis to isolate variables (e.g., solvent polarity, measurement technique) affecting reported density (0.968 g/cm³) or undefined boiling points. Apply Grubbs’ test to identify outliers in datasets, and validate methods via interlaboratory comparisons. Discuss uncertainties in the "Results" section, reserving mechanistic interpretations for the "Discussion" .

Q. How should researchers design experiments to investigate the compound’s conformational flexibility in solution?

  • Methodological Answer : Employ variable-temperature NMR (VT-NMR) in deuterated solvents (e.g., DMSO-d₆) to study ring-flipping dynamics. Pair with 2D NOESY to identify spatial proximities between protons. For quantitative analysis, use Arrhenius plots to calculate activation energy barriers, ensuring replicate experiments (n ≥ 3) to minimize thermal drift errors .

Q. What strategies ensure robust literature reviews for identifying understudied applications of this compound?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies. Leverage Google Scholar’s citation ranking for seminal works, and apply PICO framework (Population, Intervention, Comparison, Outcome) to structure gaps in polymer chemistry or catalysis research. Avoid over-reliance on non-peer-reviewed sources .

Key Considerations for Researchers

  • Experimental Reproducibility : Document all synthesis steps and characterization parameters in the main text, with raw data in supplementary files .
  • Conflict Resolution : Use statistical tools (e.g., ANOVA, Grubbs’ test) to address data inconsistencies and explicitly discuss limitations .
  • Ethical Compliance : Adhere to safety protocols for hazardous intermediates and disclose funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.